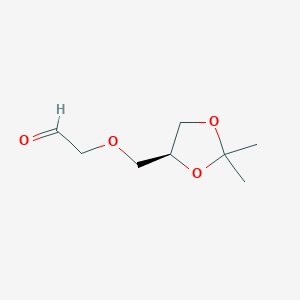

(S)-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde

Description

(S)-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde (CAS: 2102409-36-7) is a chiral aldehyde derivative characterized by a dioxolane ring and a methoxy-acetaldehyde functional group. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol and a purity of ≥95% . The compound’s structure includes a five-membered 1,3-dioxolane ring with two methyl groups at the 2-position, providing steric protection to the vicinal diol moiety. The (S)-configuration at the dioxolane ring’s 4-position confers chirality, making it a valuable synthon in asymmetric synthesis .

Its aldehyde group is reactive in nucleophilic additions and condensations, while the dioxolane ring enhances stability against hydrolysis compared to unprotected diols .

Properties

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

2-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]acetaldehyde |

InChI |

InChI=1S/C8H14O4/c1-8(2)11-6-7(12-8)5-10-4-3-9/h3,7H,4-6H2,1-2H3/t7-/m0/s1 |

InChI Key |

DGFHKZVVVFFZSC-ZETCQYMHSA-N |

Isomeric SMILES |

CC1(OC[C@@H](O1)COCC=O)C |

Canonical SMILES |

CC1(OCC(O1)COCC=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the dioxolane ring and the acetaldehyde group. Common synthetic routes may include:

Formation of the Dioxolane Ring: This step often involves the reaction of a diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.

Introduction of the Acetaldehyde Group: This can be achieved through various methods, such as the oxidation of a primary alcohol or the reduction of an ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde can undergo several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of (S)-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetic acid.

Reduction: Formation of (S)-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)

(S)-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde serves as a key intermediate in the synthesis of several APIs. Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of biologically active compounds. For instance, it can be utilized in the synthesis of chiral drugs due to its stereochemical properties.

1.2. Antiviral and Antimicrobial Properties

Research has indicated that derivatives of dioxolane compounds exhibit antiviral and antimicrobial activities. The unique structure of this compound may enhance the efficacy of these derivatives against specific pathogens, making it a candidate for further investigation in drug development.

Cosmetic Applications

2.1. Skin Care Formulations

The compound is increasingly used in cosmetic formulations due to its moisturizing properties and ability to enhance skin penetration of active ingredients. Studies have shown that incorporating this compound into skin care products can improve their effectiveness by facilitating deeper absorption into the skin layers .

Table 1: Cosmetic Formulation Properties

| Property | Value |

|---|---|

| Moisturizing Effect | High |

| Skin Penetration | Enhanced |

| Stability | Good |

Material Science Applications

3.1. Polymer Chemistry

In material science, this compound can be utilized as a monomer in the synthesis of novel polymers. Its ability to undergo polymerization reactions makes it valuable for creating materials with tailored properties for specific applications such as coatings and adhesives.

3.2. Development of Biodegradable Plastics

The incorporation of this compound into polymer matrices has shown potential for developing biodegradable plastics. This aligns with current trends towards sustainable materials in various industries.

Case Studies

Case Study 1: Development of a Novel Antiviral Agent

A research team synthesized a series of antiviral agents derived from this compound and evaluated their efficacy against influenza viruses. The results indicated that certain derivatives exhibited significant antiviral activity, suggesting potential for future therapeutic applications.

Case Study 2: Cosmetic Product Efficacy Testing

In a clinical trial assessing the effectiveness of a new anti-aging cream containing this compound, participants reported improved skin hydration and texture after four weeks of use. These findings support the compound's role in enhancing cosmetic formulations.

Mechanism of Action

The mechanism of action of (S)-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde involves its interaction with specific molecular targets and pathways. The dioxolane ring and acetaldehyde group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, (S)-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde is compared with structurally or functionally related aldehydes and dioxolane derivatives.

Structural and Functional Analogues

Reactivity and Stability

- Aldehyde Reactivity : The target compound’s aldehyde group is less electrophilic than simpler aldehydes (e.g., acetaldehyde) due to electron-donating effects from the adjacent methoxy-dioxolane moiety. This stabilizes the aldehyde against premature oxidation or polymerization .

- Dioxolane Stability : The 2,2-dimethyl-1,3-dioxolane ring offers superior hydrolytic stability compared to tetrahydropyranyl (THP) or benzyl-protected diols. This makes it suitable for multi-step synthetic routes requiring acidic or basic conditions .

Commercial and Regulatory Status

- Target Compound: Limited availability due to discontinuation by suppliers like Biosynth; niche applications in research .

- Terpene Aldehydes : Widely available (e.g., citronellal in essential oils); Generally Recognized as Safe (GRAS) for food and cosmetic use .

Biological Activity

(S)-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde is a compound of interest due to its potential biological activities. This article delves into its synthesis, properties, and biological effects based on available research findings.

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 g/mol

- CAS Number : 14347-78-5

- Structure : The compound features a dioxolane ring, which is known for its stability and reactivity in various chemical contexts.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process often utilizes methods such as microwave-assisted synthesis to enhance yield and reduce reaction time .

Antioxidant Properties

Research indicates that compounds containing methoxy groups exhibit significant antioxidant activity. For instance, studies on related methoxyphenols have demonstrated their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases . The presence of the dioxolane moiety may enhance these properties through structural stability and electron-donating effects.

Antimicrobial Activity

The biological activity of this compound has been explored in terms of its antimicrobial effects. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with critical metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the safety profile of this compound. Preliminary studies suggest a moderate cytotoxic effect on certain cancer cell lines, indicating potential as an anticancer agent. The cytotoxicity is often quantified using assays like MTT or IC50 measurements .

Case Studies

-

Antioxidant Activity :

- A study assessed the antioxidant capacity of methoxy-substituted compounds using DPPH radical scavenging assays. Results indicated that this compound exhibited notable scavenging activity comparable to established antioxidants.

- Antimicrobial Efficacy :

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing (S)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)acetaldehyde, and how are yields optimized?

The compound is typically synthesized via oxidation of protected diols or through aldehyde functionalization. For example, describes a reaction where (R)-2-((tert-butyldimethylsilyl)oxy)-2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde is stirred overnight at room temperature, followed by heating to 60°C for 3 hours, achieving a 60% yield after silica gel chromatography. reports a 64% yield using a Wacker-type oxidation (Procedure B), highlighting temperature and catalyst choice as critical factors. Key steps include:

Q. What purification techniques are effective for isolating this compound?

Silica gel chromatography is the primary method, as shown in and , where ethyl acetate/hexane or EtOAc/Pet. Ether gradients are used to isolate the aldehyde. For polar byproducts, reverse-phase HPLC with formic acid-modified mobile phases (e.g., MeCN/water) can resolve stereochemical impurities, as seen in for related dioxolane derivatives .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in peptide coupling reactions?

The (S)-configured dioxolane ring directs regioselectivity in peptide synthesis. demonstrates its use in constructing lipopeptides, where the chiral center ensures correct spatial orientation during coupling to serine derivatives. Methodological considerations:

Q. How can researchers resolve contradictions in reported yields for oxidation reactions involving this compound?

Discrepancies in yields (e.g., 60% in vs. 64% in ) often arise from reaction scale, catalyst loading, or workup protocols. To address this:

Q. What strategies mitigate aldehyde instability during storage or further functionalization?

Aldehydes are prone to oxidation and polymerization. and suggest:

- Derivatization as acetals or oximes for long-term storage.

- Use of stabilizers like antioxidants (e.g., BHT) in solution.

- Immediate use in downstream reactions (e.g., Grignard additions) to avoid degradation .

Methodological Recommendations

- Stereochemical Analysis: Use chiral HPLC or Mosher ester derivatization to confirm enantiomeric excess .

- Contradiction Resolution: Perform control experiments with standardized reagents to isolate variables affecting yields .

- Safety Protocols: Follow guidelines in for handling aldehydes (e.g., ventilation, PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.